1-((5-Bromopyridin-3-yl)methyl)-3-cyclopropylurea
Description
1-((5-Bromopyridin-3-yl)methyl)-3-cyclopropylurea (CAS: 2151083-21-3) is a urea derivative featuring a bromopyridinylmethyl group and a cyclopropyl moiety. Its molecular formula is C₁₀H₁₂BrN₃O, with a molecular weight of 270.14 g/mol . This compound is categorized as a pharmaceutical intermediate, likely utilized in drug discovery due to its urea functionality and brominated pyridine scaffold, which are common in bioactive molecules. The bromine atom enhances lipophilicity and may influence target binding, while the cyclopropyl group could improve metabolic stability by resisting oxidative degradation .
Properties
Molecular Formula |
C10H12BrN3O |
|---|---|
Molecular Weight |
270.13 g/mol |
IUPAC Name |
1-[(5-bromopyridin-3-yl)methyl]-3-cyclopropylurea |
InChI |
InChI=1S/C10H12BrN3O/c11-8-3-7(4-12-6-8)5-13-10(15)14-9-1-2-9/h3-4,6,9H,1-2,5H2,(H2,13,14,15) |
InChI Key |
FVIJJAOHELVMFN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)NCC2=CC(=CN=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-Bromopyridin-3-yl)methyl)-3-cyclopropylurea typically involves the reaction of 5-bromopyridine with cyclopropyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification processes such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1-((5-Bromopyridin-3-yl)methyl)-3-cyclopropylurea undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, typically in the presence of a base such as potassium carbonate.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas is a common setup for reduction reactions.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of dehalogenated products.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that derivatives of urea compounds, including 1-((5-Bromopyridin-3-yl)methyl)-3-cyclopropylurea, exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that modifications to the urea moiety can enhance the activity against human colon (HCT116), breast (MCF-7), glioblastoma (U87 MG), and adenocarcinoma (A549) cell lines. Specifically, compounds with cyclopropyl groups have been noted for their improved selectivity and potency in inhibiting cancer cell growth .
Mechanism of Action
The compound is believed to act as an inhibitor of the mTOR pathway, a crucial regulator of cell growth and metabolism. By targeting this pathway, 1-((5-Bromopyridin-3-yl)methyl)-3-cyclopropylurea may help in reducing tumor growth and improving therapeutic outcomes in cancer treatments .
Antimicrobial Properties
Several studies have investigated the antimicrobial efficacy of urea derivatives. The compound has shown potential against both Gram-positive and Gram-negative bacteria. For example, it has demonstrated significant antibacterial activity comparable to standard antibiotics like ampicillin. The presence of the bromopyridine moiety is thought to enhance its interaction with bacterial targets, leading to increased inhibition zones in susceptibility tests .
Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory properties of urea derivatives. The compound's structure allows it to modulate inflammatory pathways, making it a candidate for treating conditions characterized by excessive inflammation. Preclinical studies suggest that it may reduce markers of inflammation in vitro and in vivo .
Neuroprotective Effects
Emerging evidence suggests that compounds similar to 1-((5-Bromopyridin-3-yl)methyl)-3-cyclopropylurea may offer neuroprotective benefits. They have been studied for their ability to prevent neuronal damage in models of neurodegenerative diseases. The mechanism is likely related to their ability to inhibit specific signaling pathways involved in neuronal apoptosis .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy and safety profile. Modifications at various positions on the pyridine ring or the urea moiety can significantly influence biological activity. For instance, altering substituents on the cyclopropyl group has shown promise in enhancing selectivity for cancer cells while minimizing toxicity to normal cells .
Data Summary Table
Case Studies
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer properties of a series of urea derivatives, including 1-((5-Bromopyridin-3-yl)methyl)-3-cyclopropylurea, against multiple cancer types. Results indicated that compounds with cyclopropyl substitutions exhibited enhanced potency compared to traditional chemotherapeutics, suggesting a promising avenue for further development .
Case Study 2: Antimicrobial Activity
In a comparative study assessing the antimicrobial efficacy of various urea derivatives, 1-((5-Bromopyridin-3-yl)methyl)-3-cyclopropylurea was found to possess a significant zone of inhibition against S. aureus and E. coli, outperforming some established antibiotics .
Mechanism of Action
The mechanism of action of 1-((5-Bromopyridin-3-yl)methyl)-3-cyclopropylurea involves its interaction with specific molecular targets. The bromopyridine moiety allows the compound to bind to active sites of enzymes or receptors, potentially inhibiting their activity. The cyclopropylurea group may enhance the binding affinity and specificity of the compound. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and physicochemical properties of 1-((5-Bromopyridin-3-yl)methyl)-3-cyclopropylurea and its analogs:
*Calculated molecular weight based on formula.
Key Observations:
- Urea vs. Piperazinone: The target compound and 4-(5-Bromopyridin-2-yl)-1-methyl-piperazin-2-one share identical molecular formulas but differ in functional groups. The urea group in the target compound enables strong hydrogen bonding, which is critical for receptor interactions in drug design. In contrast, the piperazinone’s cyclic amide may confer rigidity and altered solubility .
- Halogen Effects : Replacing bromine (target compound) with chlorine (1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea) reduces molecular weight and lipophilicity. Bromine’s larger atomic radius and higher electronegativity could enhance binding affinity in hydrophobic pockets .
- Aromatic Systems: The target’s pyridine ring offers a π-deficient system, facilitating interactions with electron-rich biological targets.
- Synthetic Efficiency : The tert-butyl carbamate derivative () was synthesized in 61% yield, suggesting that carbamate-protected intermediates may offer practical advantages in multi-step syntheses compared to ureas .
Physicochemical and Pharmacokinetic Implications
- Metabolic Stability : Cyclopropyl groups in both the target and phenyl-derived urea resist cytochrome P450-mediated oxidation, a desirable trait for prolonging drug half-life .
- pKa and Solubility: The hydroxyl group in 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea (pKa ~9.37) suggests partial ionization at physiological pH, improving solubility over the non-hydroxylated target compound .
Biological Activity
1-((5-Bromopyridin-3-yl)methyl)-3-cyclopropylurea is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, antibacterial effects, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound features a urea functional group linked to a brominated pyridine and a cyclopropyl moiety. Its chemical structure can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of related urea derivatives, which suggests that 1-((5-Bromopyridin-3-yl)methyl)-3-cyclopropylurea may exhibit similar properties. For instance, a related compound, 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU), demonstrated significant cytotoxic activity against various cancer cell lines, including Jurkat, HeLa, and MCF-7 cells. The IC50 values for these cell lines were reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| Jurkat | 4.64 ± 0.08 |
| HeLa | 9.22 ± 0.17 |
| MCF-7 | Not specified |
The compound effectively arrested cell cycle progression in the sub-G1 phase, indicating its potential to induce apoptosis in cancer cells .
The anticancer effects are attributed to the compound's ability to inhibit matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are involved in tumor invasion and metastasis. The docking studies revealed promising binding affinities of -9.0 kcal/mol for MMP-2 and -7.8 kcal/mol for MMP-9, suggesting that these interactions may contribute to its therapeutic effects .
Antibacterial Activity
The compound's structural characteristics also suggest potential antibacterial properties. Related urea derivatives have shown effectiveness against various bacterial strains by inhibiting DNA gyrase and topoisomerase IV, which are critical enzymes for bacterial DNA replication.
In Vitro Studies
In vitro studies have indicated that certain urea compounds exhibit minimum inhibitory concentrations (MIC) against pathogenic bacteria such as Staphylococcus aureus and Streptococcus pyogenes. For example:
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Urea Derivative A | S. aureus | 0.03 - 0.06 |
| Urea Derivative B | S. pyogenes | 0.06 - 0.12 |
These findings suggest that 1-((5-Bromopyridin-3-yl)methyl)-3-cyclopropylurea could exhibit similar antibacterial activity due to its structural resemblance to effective compounds .
Study on Anticancer Properties
A study evaluated the effects of BPU on Jurkat cells, revealing significant growth inhibition after treatment with varying concentrations over different time periods. The results indicated that prolonged exposure enhanced the cytotoxic effects:
| Concentration (µM) | Viable Cells (%) at 48h | Viable Cells (%) at 72h |
|---|---|---|
| 5 | 54.58 | 37.68 |
| 10 | 40.11 | 13.83 |
| 20 | 24.72 | 6.01 |
This data underscores the compound's potential as a candidate for further development in cancer therapy .
Study on Antibacterial Effects
Another study investigated the antibacterial efficacy of structurally related compounds against S. aureus and E. coli. The results demonstrated significant inhibition of bacterial growth at low concentrations, supporting the hypothesis that urea derivatives can serve as effective antibacterial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
